3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid
Beschreibung
3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid is a benzoic acid derivative featuring a 3,4-dichlorophenyl ethylidene group linked via an oxyamino methyl moiety. Its structure comprises a central benzoic acid core substituted with a [(1-(3,4-dichlorophenyl)ethylidene)aminooxy]methyl group. The presence of the carboxylic acid group enhances polarity, influencing solubility and reactivity compared to ester analogs like trifloxystrobin .
Eigenschaften
Molekularformel |
C16H13Cl2NO3 |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
3-[[(E)-1-(3,4-dichlorophenyl)ethylideneamino]oxymethyl]benzoic acid |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10(12-5-6-14(17)15(18)8-12)19-22-9-11-3-2-4-13(7-11)16(20)21/h2-8H,9H2,1H3,(H,20,21)/b19-10+ |
InChI-Schlüssel |
PZPQHDWFTUNGCU-VXLYETTFSA-N |
Isomerische SMILES |
C/C(=N\OCC1=CC(=CC=C1)C(=O)O)/C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid typically involves the reaction of 3,4-dichlorophenylacetone with hydroxylamine hydrochloride to form an oxime. This intermediate is then reacted with 3-(bromomethyl)benzoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid may exhibit anticancer properties. For instance, studies have shown that related oxime derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the dichlorophenyl group is believed to enhance the compound's lipophilicity, improving cellular uptake and efficacy against tumor cells .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is hypothesized that the benzoic acid component may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. In vitro studies suggest that derivatives of this compound can reduce pro-inflammatory cytokine production, making it a candidate for developing new anti-inflammatory drugs .
Neuroprotective Potential
Emerging research suggests that compounds containing similar structures may act as monoamine oxidase B (MAO-B) inhibitors, which are significant in treating neurodegenerative diseases like Parkinson's disease. The ability of these compounds to selectively inhibit MAO-B without affecting MAO-A could lead to fewer side effects compared to existing therapies .
Polymer Chemistry
The unique functional groups present in 3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid allow it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the aromatic rings and polar functional groups .
Coating Technologies
Due to its chemical stability and potential anti-corrosive properties, this compound can be explored as an additive in protective coatings. Its ability to form strong bonds with metal surfaces could improve the durability and lifespan of coatings used in various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Investigated the cytotoxic effects of similar compounds on cancer cell lines | Demonstrated significant inhibition of cell proliferation at micromolar concentrations |
| Anti-inflammatory Research | Evaluated the COX-inhibitory activity of related benzoic acid derivatives | Found a dose-dependent reduction in inflammatory markers |
| Neuroprotective Studies | Assessed MAO-B inhibition potential | Identified selective inhibition with low IC50 values indicating high potency |
Wirkmechanismus
The mechanism of action of 3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Triazine-Based Benzoic Acid Derivatives
Compounds such as 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4d) and 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) () share a triazine core with benzoic acid substituents. Key comparisons include:
| Property | Target Compound | 4d (C₂₂H₁₅ClN₄O₄) | 4i (C₂₄H₁₈N₄O₆) |
|---|---|---|---|
| Molecular Weight | ~395.2 (estimated) | 434.8 | 458.4 |
| Melting Point | Not reported | 249.5–251.5 °C | 217.5–220 °C |
| Solubility | Likely low (polar solvents) | Sparingly soluble (dioxane) | Moderate (dioxane) |
| Key Substituents | 3,4-Dichlorophenyl, benzoic acid | 2-Chlorophenoxy, benzoic acid | 4-Formyl-2-methoxyphenoxy |
These triazine derivatives exhibit low solubility in common solvents like chloroform or methanol, attributed to their crystalline nature and polar functional groups . The target compound’s benzoic acid group may further reduce solubility compared to ester analogs like methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k), which has a methyl ester instead of a carboxylic acid .
Strobilurin Analog: Trifloxystrobin
Trifloxystrobin (methyl (αE)-α-(methoxyimino)-2-[[[[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]benzeneacetate) shares the ethylidene aminooxy methylbenzene backbone but differs in substituents:
| Property | Target Compound | Trifloxystrobin (C₂₀H₁₉F₃N₂O₄) |
|---|---|---|
| Molecular Weight | ~395.2 | 408.4 |
| Functional Groups | Benzoic acid | Methyl ester, trifluoromethyl |
| Applications | Not reported (potential fungicide) | Broad-spectrum fungicide |
| Solubility | Higher polarity (acid group) | Moderate (ester enhances lipophilicity) |
Diuron Degradation Intermediates
Diuron degradation yields intermediates like 2-chloro-4-(((((3,4-dichlorophenyl)amino)oxy)(dimethylamino)methyl)amino)phenol (), which share the 3,4-dichlorophenyl and aminooxy groups. These compounds highlight the environmental relevance of aminooxy-linked dichlorophenyl structures but differ in core scaffolds (phenolic vs. benzoic acid).
Pharmacological Analogs
Novartis’ CGP 55845A ([1-(S)-(3,4-dichlorophenyl)ethyl]amino-2-(S)-hydroxypropyl-benzyl-phosphinic acid) incorporates a 3,4-dichlorophenyl group but uses a phosphinic acid core instead of benzoic acid. Such structural differences likely result in divergent receptor-binding profiles (e.g., GABAB receptor antagonism) .
Key Differences and Implications
- Polarity : The carboxylic acid group enhances water solubility compared to ester or phosphinic acid analogs.
- Degradation : The 3,4-dichlorophenyl group could confer environmental persistence, akin to diuron intermediates .
Biologische Aktivität
3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid, also known by its CAS number 175203-32-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₃Cl₂NO₃
- Molecular Weight : 338.19 g/mol
- IUPAC Name : 3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid
- Structure : The compound features a benzoic acid moiety with a dichlorophenyl ethylidene group linked through an aminooxy methyl bridge.
The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to act as an inhibitor of the E3 ubiquitin ligase complex CRL2VHL, which plays a crucial role in the regulation of hypoxia-inducible factor (HIF) signaling pathways. By stabilizing HIF-1α, it can enhance the transcriptional response to hypoxia, thereby influencing cellular adaptation to low oxygen conditions .
Anticancer Activity
Research indicates that compounds similar to 3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid exhibit significant anticancer properties. In a study exploring various VHL inhibitors, it was found that certain derivatives could effectively induce apoptosis in cancer cell lines by modulating HIF-1α levels . The compound's ability to stabilize HIF-1α leads to increased expression of target genes involved in angiogenesis and metabolism, which are critical for tumor growth and survival.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines through modulation of NF-kB signaling pathways, which are often activated in chronic inflammatory conditions. This activity could make it a candidate for further investigation in diseases characterized by inflammation .
Data Table: Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of VHL; Stabilization of HIF-1α | |
| Anti-inflammatory | Modulation of NF-kB signaling | |
| Hypoxia response | Enhances transcriptional activity |
Research Findings
Recent studies have focused on expanding the structural diversity of ligands targeting the VHL complex. The findings suggest that modifications in the phenylene core can lead to enhanced binding affinity and improved biological activity against cancer cells. For instance, specific substitutions have resulted in ligands with dissociation constants lower than 40 nM, indicating strong interactions with the target proteins involved in hypoxic responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
